molecular formula C15H18BrNO3 B11070459 {1-[2-(2-Bromoanilino)-2-oxoethyl]cyclopentyl}acetic acid

{1-[2-(2-Bromoanilino)-2-oxoethyl]cyclopentyl}acetic acid

Cat. No.: B11070459
M. Wt: 340.21 g/mol
InChI Key: DIWJBHBULAFMQR-UHFFFAOYSA-N
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Description

2-{1-[2-(2-BROMOANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID is a complex organic compound with potential applications in various fields of scientific research. Its structure includes a brominated aniline moiety, a cyclopentyl ring, and an acetic acid group, making it a versatile molecule for chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(2-BROMOANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID typically involves multiple steps, including the bromination of aniline, formation of the oxoethyl intermediate, and cyclopentyl ring incorporation. Common reagents used in these steps include bromine, acetic anhydride, and cyclopentanone. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-quality 2-{1-[2-(2-BROMOANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(2-BROMOANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogen exchange reactions with reagents like sodium iodide.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic conditions, with temperatures ranging from room temperature to reflux.

    Reduction: Conducted under anhydrous conditions to prevent side reactions, often at low temperatures.

    Substitution: Carried out in polar solvents like acetone or dimethylformamide, with the addition of a base to facilitate the reaction.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs, which can be further utilized in research and development.

Scientific Research Applications

2-{1-[2-(2-BROMOANILINO)-2-OXOETHYL]CYCLOPENTYL}ACID has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{1-[2-(2-BROMOANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID involves its interaction with molecular targets, such as enzymes or receptors. The brominated aniline moiety can form covalent bonds with active sites, while the cyclopentyl ring provides structural stability. This compound may also participate in signaling pathways, modulating cellular responses and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[2-(4-BROMOANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID
  • 2-{1-[2-(2-CHLOROANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID
  • 2-{1-[2-(2-FLUOROANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID

Uniqueness

2-{1-[2-(2-BROMOANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID is unique due to its specific brominated aniline structure, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency or selectivity in certain applications, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C15H18BrNO3

Molecular Weight

340.21 g/mol

IUPAC Name

2-[1-[2-(2-bromoanilino)-2-oxoethyl]cyclopentyl]acetic acid

InChI

InChI=1S/C15H18BrNO3/c16-11-5-1-2-6-12(11)17-13(18)9-15(10-14(19)20)7-3-4-8-15/h1-2,5-6H,3-4,7-10H2,(H,17,18)(H,19,20)

InChI Key

DIWJBHBULAFMQR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC(=O)NC2=CC=CC=C2Br)CC(=O)O

solubility

>51 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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